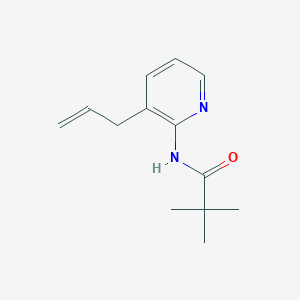

N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dimethyl-N-(3-prop-2-enylpyridin-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-5-7-10-8-6-9-14-11(10)15-12(16)13(2,3)4/h5-6,8-9H,1,7H2,2-4H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOZVKNANWZAOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CC=N1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590316 | |

| Record name | 2,2-Dimethyl-N-[3-(prop-2-en-1-yl)pyridin-2-yl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551950-43-7 | |

| Record name | 2,2-Dimethyl-N-[3-(prop-2-en-1-yl)pyridin-2-yl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust and efficient synthetic pathway for the preparation of N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug discovery. This document details the strategic considerations behind the chosen synthetic route, provides validated experimental protocols for each key transformation, and includes quantitative data and visual aids to ensure clarity and reproducibility. The synthesis is logically structured in a three-step sequence commencing with the regioselective bromination of 2-aminopyridine, followed by a palladium-catalyzed Negishi cross-coupling for the introduction of the allyl moiety, and culminating in the final N-acylation. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering actionable insights grounded in established chemical principles.

Introduction and Strategic Overview

This compound is a molecule featuring a pyridine core functionalized with both an allyl group and a bulky pivaloyl amide. The strategic placement of these functional groups offers potential for further chemical modification and exploration of its biological activity. The synthesis of such substituted pyridines requires a carefully planned approach to ensure correct regiochemistry and high yields.

The synthetic strategy outlined in this guide was designed based on the principles of convergent synthesis, prioritizing the use of commercially available starting materials and well-established, high-yielding reactions. The core of the strategy revolves around the sequential functionalization of the pyridine ring, beginning with the installation of a handle for cross-coupling, followed by the introduction of the allyl group, and finally, the formation of the amide bond. This approach mitigates potential side reactions and simplifies purification procedures.

The overall synthetic pathway can be visualized as follows:

Caption: Overall synthetic strategy for this compound.

Step-by-Step Synthesis

Step 1: Synthesis of 3-Bromo-2-aminopyridine (Intermediate 1)

The initial step involves the regioselective bromination of 2-aminopyridine at the 3-position. This is a critical step that installs a halogen handle for the subsequent cross-coupling reaction. The directing effect of the amino group favors electrophilic substitution at the positions ortho and para to it (positions 3 and 5). By carefully controlling the reaction conditions, selective bromination at the 3-position can be achieved.

Reaction Scheme:

An In-depth Technical Guide to N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide. This molecule, featuring a substituted pyridine core, is of interest to researchers in medicinal chemistry and materials science due to the prevalence of the pyridin-2-amine scaffold in biologically active compounds. The inclusion of an allyl group at the 3-position offers a versatile handle for further chemical modification, while the N-pivaloyl group provides significant steric hindrance that can enhance metabolic stability. This document details a proposed synthetic pathway, predictive characterization data, and explores future research avenues for this novel compound.

Introduction and Rationale

N-acyl-2-aminopyridines are a well-established class of compounds with a broad spectrum of biological activities, forming the backbone of numerous pharmaceuticals. The core structure's ability to engage in various biological interactions, coupled with the synthetic tractability of the pyridine ring, makes it a privileged scaffold in drug discovery. The title compound, this compound, integrates three key structural features:

-

A Pyridin-2-amine Core: A common motif in medicinal chemistry known for its hydrogen bonding capabilities and coordination to metal ions.

-

A 3-Allyl Substituent: This functional group provides a reactive handle for subsequent chemical transformations, such as cross-coupling reactions, metathesis, or hydrofunctionalization, enabling the synthesis of diverse molecular libraries.

-

A 2,2-dimethyl-propionamide (Pivaloyl) Group: The bulky tert-butyl group of the pivaloyl amide sterically shields the amide bond from enzymatic cleavage, a common strategy for improving the metabolic stability and pharmacokinetic profile of drug candidates.[1]

This guide will provide a detailed exploration of this compound, from its fundamental properties to a proposed synthetic route and potential research applications, aimed at providing a solid foundation for researchers and drug development professionals.

Predicted Chemical and Physical Properties

As this compound is not extensively cataloged, its properties are predicted based on its constituent functional groups and data from structurally analogous compounds.

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₁₃H₁₈N₂O | Calculated |

| Molecular Weight | 218.29 g/mol | Calculated |

| IUPAC Name | N-(3-allylpyridin-2-yl)-2,2-dimethylpropanamide | IUPAC Nomenclature |

| CAS Number | Not available | - |

| Appearance | Predicted to be a solid at room temperature | Analogy to similar compounds[2][3] |

| Solubility | Predicted to be soluble in organic solvents like DCM, EtOAc, and MeOH | General solubility of similar organic compounds |

| Boiling Point | > 300 °C (Predicted) | Estimation |

| Melting Point | 80-100 °C (Predicted) | Estimation |

Proposed Synthesis

The most direct synthetic route to this compound involves the acylation of a 3-allyl-pyridin-2-amine precursor with pivaloyl chloride. This is a standard nucleophilic acyl substitution reaction.[4]

Synthetic Workflow

The proposed two-step synthesis begins with the allylation of a suitable 2-aminopyridine derivative, followed by N-acylation.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: N-Acylation of 3-Allyl-pyridin-2-amine

This protocol is based on standard procedures for the acylation of aminopyridines.

Materials:

-

3-Allyl-pyridin-2-amine (1 equivalent)

-

Pivaloyl chloride (1.1 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine (2 equivalents)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 3-allyl-pyridin-2-amine and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add anhydrous pyridine to the solution with stirring.

-

Acylation: Slowly add pivaloyl chloride dropwise to the reaction mixture. Pivaloyl chloride is highly reactive with amines and moisture-sensitive.[5]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Predictive Spectroscopic Characterization

The following are predicted key signals for the structural confirmation of this compound.

-

¹H NMR (in CDCl₃, 400 MHz):

-

Pyridine Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm), likely appearing as doublets or doublets of doublets.

-

Allyl Protons: A multiplet for the vinyl proton (δ 5.8-6.0 ppm), two doublets of triplets for the terminal vinyl protons (δ 5.0-5.2 ppm), and a doublet for the methylene protons (δ 3.4-3.6 ppm).

-

Pivaloyl Protons: A sharp singlet integrating to nine protons for the tert-butyl group (δ ~1.3 ppm).

-

Amide Proton: A broad singlet for the N-H proton (δ > 8.0 ppm).

-

-

¹³C NMR (in CDCl₃, 100 MHz):

-

Carbonyl Carbon: A signal around δ 177 ppm.

-

Pyridine Carbons: Five signals in the aromatic region (δ 110-160 ppm).

-

Allyl Carbons: Signals for the internal and terminal vinyl carbons (δ 115-135 ppm) and the methylene carbon (δ ~35 ppm).

-

Pivaloyl Carbons: A quaternary carbon signal (δ ~40 ppm) and a methyl carbon signal (δ ~27 ppm).

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺ peak at m/z = 219.15.

-

Potential Applications and Research Directions

The structure of this compound suggests several potential applications and avenues for further research:

-

Drug Discovery: The N-acyl-2-aminopyridine scaffold is present in a variety of approved drugs. This compound could serve as a starting point for the development of novel therapeutics, particularly in areas where pyridine-containing molecules have shown promise, such as oncology, inflammation, and neuroscience. The allyl group allows for diversification of the molecule to explore structure-activity relationships.

-

Agrochemicals: Aryl amines are prominent in the agrochemical industry.[6] The unique combination of a pyridine ring and a sterically hindered amide may lead to the discovery of new herbicides, fungicides, or insecticides.

-

Materials Science: Pyridine derivatives are used in the synthesis of polymers and as ligands in coordination chemistry. The reactivity of the allyl group could be exploited for polymerization or for grafting the molecule onto surfaces.

Future research should focus on:

-

Synthesis and Characterization: The proposed synthesis should be carried out to confirm the feasibility of the route and to obtain experimental characterization data to validate the predicted properties.

-

Biological Screening: The compound should be screened against a panel of biological targets to identify any potential therapeutic activities.

-

Derivative Synthesis: The allyl group can be used as a synthetic handle to create a library of derivatives for structure-activity relationship (SAR) studies.

Safety Information

-

Reactants: Pivaloyl chloride is a corrosive, flammable, and water-reactive liquid that is harmful if swallowed.[4][5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Product: As a novel compound, this compound should be handled with care. Assume it is potentially harmful and avoid inhalation, ingestion, and skin contact.

References

-

Ataman Kimya. PIVALOYL CHLORIDE. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. [Link]

-

National Center for Biotechnology Information. Pivaloyl chloride. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. C5H10NO+. PubChem Compound Database. [Link]

-

ResearchGate. Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. [Link]

-

MDPI. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

-

Chemsrc. CAS#:17268-47-2 | 3-(dimethylamino)-N,N-dimethylpropanamide. [Link]

-

Chemsrc. N,N-Dimethylpropanamide | CAS#:758-96-3. [Link]

-

National Center for Biotechnology Information. Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. [Link]

-

Organic Syntheses. C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. [Link]

-

National Center for Biotechnology Information. An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. [Link]

- Google Patents. CN103570577A - Preparation method of N,N-dimethyl propionamide.

- Google P

-

ResearchGate. Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. [Link]

-

ResearchGate. Synthesis of N-(Pyridin-2-yl)benzamide. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-(3-ジメトキシメチル-ピリジン-2-イル)-2,2-ジメチル-プロピオンアミド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. N-(3-甲酰基-2-吡啶基)-2,2-甲基丙酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. Pivaloyl chloride | C5H9ClO | CID 62493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Modular synthesis of aryl amines from 3-alkynyl-2-pyrones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS 551950-43-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide, also known as N-(3-allylpyridin-2-yl)pivalamide, is a fine chemical intermediate belonging to the class of N-acyl-2-aminopyridines. While specific research applications and biological activities of this particular molecule are not extensively documented in publicly available literature, its structural motifs—a substituted pyridine ring and a pivalamide moiety—are of significant interest in medicinal chemistry and drug discovery. This guide provides a comprehensive technical overview, including a plausible synthetic route, physicochemical properties, and a discussion of its potential biological significance based on the established activities of related compounds. This document serves as a foundational resource for researchers interested in exploring the potential of this and similar molecules.

Chemical Identity and Physicochemical Properties

This compound is a molecule that combines a pyridine core, functionalized with an allyl group at the 3-position and an N-acylated amine at the 2-position. The acyl group is a pivaloyl group, characterized by a sterically bulky tert-butyl moiety.

| Property | Value | Source(s) |

| CAS Number | 551950-43-7 | [1][2] |

| Molecular Formula | C₁₃H₁₈N₂O | [1][2] |

| Molecular Weight | 218.29 g/mol | [1] |

| IUPAC Name | N-(3-allylpyridin-2-yl)-2,2-dimethylpropanamide | [1] |

| Synonyms | N-(3-allylpyridin-2-yl)pivalamide | [2] |

| Melting Point | 74.0-74.6 °C | [1] |

| Boiling Point | 385.9 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.04 g/cm³ (Predicted) | [1] |

Proposed Synthesis Pathway

While a specific, peer-reviewed synthesis for this compound has not been identified in the literature, a plausible and efficient synthetic route can be proposed based on well-established organic chemistry principles. The most logical approach involves the acylation of a 2-amino-3-allylpyridine precursor with pivaloyl chloride.

Overall Synthetic Scheme

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard procedures for Suzuki coupling and N-acylation of aminopyridines. Optimization of reaction conditions would be necessary.

Step 1: Synthesis of 2-Amino-3-allylpyridine

This step can be achieved via a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.

-

Reactants and Reagents:

-

2-Amino-3-bromopyridine

-

Allylboronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane/Water or Toluene/Ethanol/Water mixture)

-

-

Procedure:

-

To a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), add 2-amino-3-bromopyridine (1 equivalent), allylboronic acid pinacol ester (1.2 equivalents), and the chosen base (2-3 equivalents).

-

Add the degassed solvent system.

-

Add the palladium catalyst (0.01-0.05 equivalents).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous work-up: Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-amino-3-allylpyridine.

-

Step 2: Acylation to this compound

This is a standard N-acylation reaction.

-

Reactants and Reagents:

-

2-Amino-3-allylpyridine (from Step 1)

-

Pivaloyl chloride

-

Non-nucleophilic base (e.g., Triethylamine, Pyridine, or DIPEA)

-

Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

-

Procedure:

-

Dissolve 2-amino-3-allylpyridine (1 equivalent) in the chosen anhydrous aprotic solvent in a reaction vessel under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add the base (1.1-1.5 equivalents).

-

Slowly add pivaloyl chloride (1.05-1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to obtain the final product, this compound.

-

Caption: Detailed workflow for the proposed synthesis.

Potential Biological Significance and Research Applications

Although direct biological data for this compound is scarce, the individual structural components suggest several avenues for research, primarily in drug discovery.

The Role of the Substituted Pyridine Scaffold

The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[3][4] Its presence is associated with a wide range of biological activities:

-

Anticancer Activity: Many substituted pyridines act as kinase inhibitors, crucial for controlling cell signaling pathways often dysregulated in cancer.[5] The substitution pattern on the pyridine ring is critical for target specificity and potency.

-

Antimicrobial and Antiviral Properties: The pyridine nucleus is a core component of various compounds with demonstrated antibacterial, antifungal, and antiviral activities.[6]

-

Anti-inflammatory Effects: Pyridine derivatives have been investigated for their ability to modulate inflammatory pathways.

The Influence of the Pivalamide Moiety

The pivalamide group, characterized by its bulky tert-butyl substituent, is not merely an inert linker. It can significantly influence a molecule's properties:

-

Metabolic Stability: The steric hindrance provided by the tert-butyl group can protect the amide bond from enzymatic hydrolysis, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

-

Target Engagement: The size and lipophilicity of the pivaloyl group can be critical for fitting into the binding pockets of target proteins, potentially enhancing potency and selectivity.

-

Multi-Target Inhibition: Pivalamide derivatives have been explored as multi-target-directed ligands, capable of inhibiting several enzymes simultaneously, which can be a valuable strategy for treating complex diseases.[7]

Potential Signaling Pathway Interactions

Given the prevalence of pyridine-based molecules as kinase inhibitors, it is plausible that this compound could be investigated as a modulator of various signaling pathways implicated in disease. The general structure is consistent with scaffolds that target serine/threonine or tyrosine kinases.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Analytical Characterization (Predicted)

No experimental spectral data has been published for this compound. However, based on its structure, the following characteristic signals can be predicted:

-

¹H NMR:

-

Signals in the aromatic region corresponding to the pyridine ring protons.

-

A multiplet for the vinyl proton of the allyl group.

-

Doublets for the terminal vinyl protons of the allyl group.

-

A doublet for the methylene protons of the allyl group.

-

A singlet integrating to 9 protons for the tert-butyl group.

-

A broad singlet for the amide N-H proton.

-

-

¹³C NMR:

-

Signals in the aromatic region for the pyridine carbons.

-

Signals for the sp² and sp³ carbons of the allyl group.

-

A quaternary carbon signal for the carbonyl group of the amide.

-

A quaternary carbon and a methyl carbon signal for the tert-butyl group.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 218 or 219, respectively.

-

Fragmentation patterns would likely involve loss of the allyl group and cleavage around the amide bond.

-

-

Infrared (IR) Spectroscopy:

-

A characteristic N-H stretching band around 3300 cm⁻¹.

-

C-H stretching bands just below 3000 cm⁻¹.

-

A strong C=O stretching band for the amide around 1670-1690 cm⁻¹.

-

C=C and C=N stretching bands in the 1500-1600 cm⁻¹ region.

-

Conclusion and Future Directions

This compound is a compound with significant potential for exploration in medicinal chemistry. While direct biological data is currently lacking, its structure, combining the privileged pyridine scaffold with a metabolically robust pivalamide moiety, makes it an attractive candidate for screening in various biological assays. Future research should focus on a confirmed synthesis and purification of this compound, followed by comprehensive analytical characterization. Subsequently, screening against panels of kinases, cancer cell lines, and microbial strains could uncover its therapeutic potential, paving the way for further lead optimization and drug development efforts.

References

-

Alfa Chemistry. This compound.

-

Pharmaffiliates. This compound.

-

Benchchem. The Diverse Biological Landscape of Substituted Pyridines: A Technical Guide for Drug Discovery Professionals.

-

RSC Publishing. Pyridine: the scaffolds with significant clinical diversity.

-

MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.

-

PubMed Central. Pyridine Compounds with Antimicrobial and Antiviral Activities.

-

Benchchem. Pivalamide Derivatives in Medicinal Chemistry: Application Notes and Protocols.

Sources

- 1. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Propionamide(79-05-0) IR Spectrum [chemicalbook.com]

- 5. N,N-Dimethylpropionamide(758-96-3) 1H NMR spectrum [chemicalbook.com]

- 6. CN103664763A - Preparation method of 2-amino-3-nitro pyridine - Google Patents [patents.google.com]

- 7. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

"N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide" molecular weight

An In-Depth Technical Guide to N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Abstract and Compound Significance

This compound, also known by its synonym N-(3-allylpyridin-2-yl)pivalamide, is a substituted pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry.[1] The core structure combines a pyridine ring, an essential scaffold in numerous biologically active molecules, with an amide linkage, a fundamental building block in natural products and pharmaceuticals.[2][3] Pyridine derivatives are widely recognized for a broad range of biological activities, and their amide derivatives are crucial constituents in many bioactive compounds.[2][3] This guide provides a comprehensive overview of the molecule's fundamental properties, a detailed, field-proven synthesis protocol with mechanistic insights, and a discussion of its potential applications within drug discovery, particularly as a synthetic intermediate for targeted therapeutics like kinase inhibitors.[4]

Physicochemical and Structural Properties

The precise characterization of a compound's physical and chemical properties is a mandatory first step in any research or development workflow. These parameters dictate handling, reactivity, and analytical characterization. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O | Pharmaffiliates[1] |

| Molecular Weight | 218.30 g/mol | Calculated |

| CAS Number | 551950-43-7 | Pharmaffiliates[1], SCBT[5] |

| Synonyms | N-(3-allylpyridin-2-yl)pivalamide | Pharmaffiliates[1] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is primarily achieved through the formation of an amide bond. This is a classic nucleophilic acyl substitution reaction. The most direct and reliable method involves the acylation of 2-amino-3-allylpyridine with pivaloyl chloride.

Causality of Experimental Design

The chosen protocol is designed for high yield and purity. The selection of an acyl chloride (pivaloyl chloride) as the acylating agent is deliberate; it is highly reactive, ensuring the reaction proceeds efficiently. A non-nucleophilic organic base, such as triethylamine or pyridine, is essential. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This is critical because the free HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Dichloromethane (DCM) is selected as the solvent due to its inert nature and its ability to dissolve both reactants while being easily removed post-reaction.

Visualized Synthesis Workflow

The following diagram outlines the logical flow of the synthesis process, from starting materials to the final purified product.

Sources

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a novel chemical entity with an as-yet uncharacterized biological activity profile. The absence of published data on its mechanism of action presents a significant challenge but also a unique opportunity for novel therapeutic discovery. This technical guide provides a comprehensive, multi-pronged strategy for the systematic elucidation of its molecular mechanism of action. We present a logical workflow, from initial computational predictions and in vitro phenotypic screening to definitive target identification and validation. This document is intended to serve as a roadmap for research teams, offering not just experimental protocols but the strategic rationale behind each step. Our approach is grounded in the principles of forward pharmacology, beginning with an observable phenotype and systematically working to uncover the underlying molecular interactions.

Introduction: The Case for a Systematic Mechanistic Investigation

The compound this compound, henceforth referred to as Compound X, possesses a unique chemical structure featuring a pyridinamide core. While the biological effects of this specific molecule are unknown, related chemical moieties are present in a variety of bioactive compounds, suggesting the potential for interaction with biological systems. The elucidation of a novel compound's mechanism of action is a cornerstone of drug discovery and development. It provides the necessary foundation for optimizing lead compounds, predicting potential on- and off-target effects, and developing robust biomarker strategies.[1][2]

Given the lack of existing research, a classical or forward pharmacology approach is the most logical starting point.[3] This strategy begins with identifying a phenotypic change in a cell or organism and then delves deeper to identify the molecular target responsible for that change.[3][4][5][6][7] This guide outlines a four-stage process for the comprehensive mechanistic evaluation of Compound X.

Stage 1: In Silico Profiling and Hypothesis Generation

Prior to initiating wet-lab experiments, computational methods can provide valuable, albeit predictive, insights into the potential biological targets of Compound X.[8][9][10][11] These in silico approaches leverage the compound's structure to predict its physicochemical properties and potential interactions with known protein targets.

Physicochemical Property Prediction

A critical first step is to predict the "drug-likeness" of Compound X based on established principles such as Lipinski's Rule of Five.[9] This analysis will provide an early indication of its potential for oral bioavailability and cell permeability.

| Property | Predicted Value | Implication |

| Molecular Weight | ~232.32 g/mol | Favorable for absorption |

| LogP | Predicted ~2.5-3.5 | Indicates good membrane permeability |

| Hydrogen Bond Donors | 1 | Favorable for absorption |

| Hydrogen Bond Acceptors | 2 | Favorable for absorption |

| Rotatable Bonds | 4 | Suggests conformational flexibility |

Table 1: Predicted Physicochemical Properties of Compound X.

Target Prediction and Pathway Analysis

Utilizing a variety of computational tools, we can screen the structure of Compound X against databases of known protein structures and ligand-binding sites. This can generate a list of potential molecular targets.

Experimental Protocol: Computational Target Prediction

-

Structure Preparation: Obtain the 3D structure of Compound X.

-

Target Prediction Software: Employ a suite of target prediction algorithms (e.g., SwissTargetPrediction, BindingDB).[9]

-

Database Screening: Screen the compound against databases such as PDB, ChEMBL, and DrugBank.

-

Pathway Analysis: Input the list of potential targets into pathway analysis software (e.g., KEGG, Reactome) to identify enriched biological pathways.

This computational pre-screening will generate a set of initial hypotheses regarding the potential mechanism of action of Compound X, which will inform the design of subsequent experimental assays.

Stage 2: Phenotypic Screening for Bioactivity

Phenotypic screening is a powerful, unbiased approach to identify the biological effects of a compound without a preconceived notion of its target.[3][4][5][6][7] By exposing various cell lines to Compound X and monitoring for changes in cellular phenotype, we can identify potential therapeutic areas and gain initial insights into its mechanism.

High-Content Imaging-Based Phenotypic Screen

High-content imaging allows for the simultaneous measurement of multiple cellular parameters, providing a rich dataset for identifying subtle phenotypic changes.

Experimental Protocol: High-Content Imaging Screen

-

Cell Line Selection: Choose a diverse panel of human cell lines representing different tissues and disease states (e.g., cancer cell lines, primary-like cells).

-

Compound Treatment: Treat cells with a range of concentrations of Compound X.

-

Staining: Stain cells with a panel of fluorescent dyes to visualize the nucleus, cytoskeleton, mitochondria, and other key organelles.

-

Image Acquisition: Acquire images using a high-content imaging system.

-

Image Analysis: Analyze images to quantify changes in cell morphology, proliferation, viability, and the intensity and localization of fluorescent signals.

Caption: High-content phenotypic screening workflow.

Stage 3: Target Deconvolution and Identification

Once a reproducible and robust phenotype has been identified, the next critical phase is to determine the specific molecular target(s) of Compound X that are responsible for this effect. This process is known as target deconvolution.[12][13][14][15]

Affinity-Based Approaches

Affinity chromatography is a classic and effective method for isolating the binding partners of a small molecule.[16][17][18][19]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize a derivative of Compound X with a linker arm and an affinity tag (e.g., biotin) that does not disrupt its biological activity.

-

Immobilization: Immobilize the biotinylated Compound X probe onto streptavidin-coated beads.

-

Cell Lysate Incubation: Incubate the beads with cell lysate from the cell line that exhibited the desired phenotype.

-

Washing: Wash the beads extensively to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads.

-

Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: Affinity chromatography workflow for target identification.

Genetic Approaches

Genetic methods, such as CRISPR-based screening, can complement biochemical approaches by identifying genes that are essential for the activity of Compound X.[13][14]

Experimental Protocol: CRISPR-Cas9 Knockout Screen

-

Library Transduction: Transduce a genome-wide CRISPR knockout library into the target cell line.

-

Compound Treatment: Treat the cell population with a lethal or sub-lethal dose of Compound X.

-

Selection: Select for cells that are resistant to the effects of Compound X.

-

Genomic DNA Extraction and Sequencing: Extract genomic DNA from the resistant cell population and sequence the guide RNA (gRNA) inserts.

-

Hit Identification: Identify gRNAs that are enriched in the resistant population, as these will correspond to genes that, when knocked out, confer resistance to Compound X.

Stage 4: Target Validation and Mechanistic Elucidation

The final stage of this process is to validate the putative targets identified in Stage 3 and to elucidate the precise mechanism by which Compound X modulates their function.[20]

Direct Binding Assays

A variety of biophysical techniques can be used to confirm direct binding between Compound X and the candidate target protein(s).

| Assay | Principle | Information Gained |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized protein. | Binding affinity (KD), kinetics (kon, koff) |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Binding affinity (KD), stoichiometry, thermodynamics (ΔH, ΔS) |

| Cellular Thermal Shift Assay (CETSA) | Measures the change in protein thermal stability upon ligand binding in cells. | Target engagement in a cellular context |

Table 2: Biophysical Assays for Target Validation.

Functional Assays

Once direct binding and cellular target engagement are confirmed, functional assays are required to determine how Compound X modulates the activity of its target. The specific design of these assays will depend on the nature of the validated target (e.g., enzyme, receptor, ion channel).

Example Experimental Protocol: In Vitro Kinase Assay (if target is a kinase)

-

Reagents: Recombinant kinase, substrate peptide, ATP, and Compound X.

-

Reaction: Incubate the kinase, substrate, and varying concentrations of Compound X in the presence of ATP.

-

Detection: Measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, radioactivity).

-

Data Analysis: Determine the IC50 value of Compound X for the inhibition of kinase activity.

Conclusion and Future Directions

The systematic approach outlined in this guide provides a robust framework for elucidating the mechanism of action of this compound. By progressing from broad, unbiased screening to specific, hypothesis-driven experiments, researchers can efficiently and rigorously characterize the biological activity of this novel compound. The successful identification and validation of its molecular target and mechanism of action will be a critical step in evaluating its potential as a new therapeutic agent. Further studies would involve lead optimization, in vivo efficacy studies in relevant disease models, and comprehensive safety and toxicology profiling.

References

-

Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. (n.d.). PharmaFeatures. Retrieved January 14, 2026, from [Link]

-

Phenotypic screening. (2023, December 1). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025, April 24). Technology Networks. Retrieved January 14, 2026, from [Link]

-

Phenotype-Based Drug Screening. (n.d.). Creative Bioarray. Retrieved January 14, 2026, from [Link]

-

Combining experimental strategies for successful target deconvolution. (2018, November). Drug Discovery Today: Technologies, 30, 23-30. [Link]

-

Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022, September 22). ACS Central Science, 8(9), 1263–1271. [Link]

-

Target Deconvolution. (n.d.). Creative Biolabs. Retrieved January 14, 2026, from [Link]

-

5 Target Deconvolution Approaches in Drug Discovery. (2018, November 29). Technology Networks. Retrieved January 14, 2026, from [Link]

-

Target deconvolution strategies in drug discovery. (2025, August 6). Journal of Pharmaceutical Investigation. [Link]

-

Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. Retrieved January 14, 2026, from [Link]

-

Elucidating Compound Mechanism of Action by Network Perturbation Analysis. (2017, June 29). Cell, 170(1), 185-199.e16. [Link]

-

Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved January 14, 2026, from [Link]

-

Target-Directed Approaches for Screening Small Molecules against RNA Targets. (2021, July 1). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(6), 735–753. [Link]

-

In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. (2023, March 1). RSC Medicinal Chemistry, 14(3), 461–477. [Link]

-

Identification of Direct Protein Targets of Small Molecules. (2012, June 19). ACS Chemical Biology, 7(6), 996–1004. [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. (2023, October 10). Journal of Biomedical Science, 30(1), 76. [Link]

-

Elucidating Compound Mechanism of Action and Polypharmacology with a Large-scale Perturbational Profile Compendium. (2025, April 9). bioRxiv. [Link]

-

COMPUTATIONAL IDENTIFICATION OF NOVEL TARGETS FOR DRUG CANDIDATE COMPOUNDS. (2023, January 1). Journal of Research in Pharmacy, 27(1), 9-12. [Link]

-

COMPUTATIONAL IDENTIFICATION OF NOVEL TARGETS FOR DRUG CANDIDATE COMPOUNDS. (2023). Journal of Research in Pharmacy, 27(1), 9-12. [Link]

-

Elucidation of Mechanism of Action in Drug Invention: Using Stable Isotope Tracers to Unravel Biochemical Kinetics. (2025, August 8). Pharmacology Research & Perspectives. [Link]

-

Computational approaches in medicinal chemistry for target identification and drug discovery. (n.d.). Allied Academies. Retrieved January 14, 2026, from [Link]

-

Computational/in silico methods in drug target and lead prediction. (2020, January 1). Briefings in Bioinformatics, 21(1), 236–259. [Link]

-

Elucidating the Mechanisms of Action of Antimicrobial Agents. (2022, April 18). mBio, 13(2), e00323-22. [Link]

Sources

- 1. Elucidating Compound Mechanism of Action by Network Perturbation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidating Compound Mechanism of Action and Polypharmacology with a Large-scale Perturbational Profile Compendium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 4. proventainternational.com [proventainternational.com]

- 5. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

- 6. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

- 9. COMPUTATIONAL IDENTIFICATION OF NOVEL TARGETS FOR DRUG CANDIDATE COMPOUNDS | AVESİS [avesis.hacettepe.edu.tr]

- 10. alliedacademies.org [alliedacademies.org]

- 11. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Target Deconvolution - Creative Biolabs [creative-biolabs.com]

- 15. researchgate.net [researchgate.net]

- 16. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ucl.ac.uk [ucl.ac.uk]

The Biological Versatility of the Pyridine Scaffold: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Relevance of the Pyridine Ring in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals underscores its remarkable versatility as a pharmacophore.[1] As the second most common nitrogen-containing heterocycle in FDA-approved drugs, the pyridine scaffold has been consistently leveraged to address a wide array of therapeutic challenges. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its modulation of a molecule's polarity, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth technical exploration of the diverse biological activities of pyridine-based compounds, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the chemical space of this privileged structure. We will delve into the key therapeutic areas where pyridine derivatives have shown significant promise, detail the underlying mechanisms of action, and provide field-proven experimental protocols to empower your research and development endeavors.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents is a paramount challenge in modern medicine, and pyridine derivatives have emerged as a rich source of inspiration for the design of targeted therapies.[2][3][4] These compounds have been shown to inhibit a multitude of biological targets crucial for cancer cell proliferation, survival, and metastasis.[5]

Mechanisms of Action in Oncology

Pyridine-based compounds exert their anticancer effects through diverse and often multifaceted mechanisms:

-

Kinase Inhibition: A significant number of pyridine derivatives function as potent inhibitors of various kinases, which are often dysregulated in cancer. Key targets include:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is a common driver of tumor growth. Pyridine-containing compounds have been designed to bind to the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling pathways like the PI3K/Akt/mTOR and MAPK pathways that promote cell proliferation and survival.[6][7]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Pyridine derivatives have been developed as VEGFR inhibitors, cutting off the tumor's blood supply.[4][8]

-

Other Kinases: The versatility of the pyridine scaffold allows for its incorporation into inhibitors of a wide range of other kinases implicated in cancer, such as cyclin-dependent kinases (CDKs), Pim kinases, and c-Met.[9][10]

-

-

Tubulin Polymerization Inhibition: The microtubule network is a critical component of the cellular cytoskeleton and is essential for cell division. Several pyridine-based compounds have been shown to interfere with tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

-

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. Pyridine derivatives have been identified as inhibitors of these enzymes, leading to DNA damage and cell death in rapidly dividing cancer cells.[5]

-

Induction of Apoptosis: Many pyridine-based anticancer agents ultimately trigger programmed cell death, or apoptosis. This can be achieved through various mechanisms, including the upregulation of pro-apoptotic proteins like p53 and JNK, and the downregulation of anti-apoptotic proteins.[10]

Signaling Pathway: EGFR Inhibition by a Pyridine Derivative

The following diagram illustrates the inhibition of the EGFR signaling pathway by a hypothetical pyridine-based inhibitor.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of pyridine derivatives against various cancer cell lines, demonstrating the broad applicability of this scaffold.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Spiro-pyridine | Derivative 7 | Caco-2 (Colon) | 7.83 ± 0.50 | [11] |

| Spiro-pyridine | Derivative 5 | Caco-2 (Colon) | 9.78 ± 0.7 | [11] |

| Spiro-pyridine | Derivative 8 | HepG-2 (Liver) | 8.42 ± 0.7 | [11] |

| Pyridine-urea | Derivative 8e | MCF-7 (Breast) | 3.93 ± 0.73 (VEGFR-2) | [6] |

| Pyridine-urea | Derivative 8b | MCF-7 (Breast) | 5.0 ± 1.91 (VEGFR-2) | [6] |

| 2,6-diaryl-substituted pyridine | Compound with NO2 | MDA-MB-453 (Breast) | 0.009 | [5] |

| 2,6-diaryl-substituted pyridine | Compound with CH3 | MDA-MB-453 (Breast) | 0.0049 | [5] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well flat-bottom microtiter plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Pyridine-based test compounds

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyridine-based test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a period appropriate for the cell line and the expected mechanism of action of the compounds (typically 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

II. Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyridine derivatives have a long history in this area and continue to be a promising scaffold for the development of new antibacterial and antifungal drugs.[10][12]

Mechanisms of Antimicrobial Action

The antimicrobial activity of pyridine-based compounds can be attributed to several mechanisms:

-

Enzyme Inhibition: Pyridine derivatives can inhibit essential microbial enzymes, such as those involved in cell wall synthesis, DNA replication (e.g., DNA gyrase), or metabolic pathways.

-

Disruption of Cell Membranes: Some pyridine compounds, particularly quaternary ammonium salts, can disrupt the integrity of microbial cell membranes, leading to leakage of cellular contents and cell death.[12]

-

Interference with Biofilm Formation: Biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to antibiotics. Certain pyridine derivatives have been shown to inhibit biofilm formation.[12]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyridine derivatives against various bacterial and fungal strains.

| Compound Class | Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |

| Pyridine-pyrimidine hybrid | Compound 4b (3-Br) | E. coli | 62.5 | [10] |

| Pyridine-pyrimidine hybrid | Compound 4d (2-Cl) | S. aureus | 62.5 | [10] |

| Pyridine-pyrimidine hybrid | Compound 4m (2-Br-4-Cl) | S. pyogenes | 62.5 | [10] |

| Pyridine-pyrimidine hybrid | Compound 4g (3-OH) | C. albicans | 250 | [10] |

| Bis-(imidazole)-pyridine | Compound 5a | C. albicans | 3.9 | [13] |

| Bis-(benzimidazole)-pyridine | Compound 6a | Rhodotorula sp. | 3.9 | [13] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][14][15][16][17]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Pyridine-based test compounds

-

Sterile saline or PBS

-

Spectrophotometer

-

Multichannel pipette

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. This typically involves growing the organism to a specific turbidity (e.g., 0.5 McFarland standard) and then diluting it to the desired final concentration in the wells (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Compound Dilution: Prepare serial twofold dilutions of the pyridine-based test compounds in the appropriate broth medium directly in the 96-well microtiter plate.

-

Inoculation: Inoculate each well containing the diluted compound with the standardized microbial inoculum. Include a growth control well (inoculum without compound) and a sterility control well (broth medium without inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth. The results can also be read using a microplate reader.

III. Antiviral Activity: A Broad Spectrum of Inhibition

Pyridine-containing compounds have demonstrated significant activity against a wide range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), and coronaviruses.[18][19]

Mechanisms of Antiviral Action

The antiviral mechanisms of pyridine derivatives are diverse and often target specific stages of the viral life cycle:

-

Reverse Transcriptase (RT) Inhibition: For retroviruses like HIV, pyridine derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a site on the RT enzyme distinct from the active site and allosterically inhibiting its function.[18]

-

Protease Inhibition: Viral proteases are essential for the cleavage of viral polyproteins into functional proteins. Pyridine-based compounds can be designed to inhibit these proteases, thus preventing viral maturation.

-

Inhibition of Viral Entry and Fusion: Some pyridine derivatives can interfere with the interaction between viral envelope proteins and host cell receptors, thereby blocking viral entry.

-

Inhibition of Viral Replication Enzymes: Pyridine-containing molecules can target other viral enzymes crucial for replication, such as polymerases.[18]

Experimental Workflow: Antiviral Drug Screening

The following diagram outlines a general workflow for screening and characterizing the antiviral activity of pyridine-based compounds.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Pyridine derivatives have been investigated as potential anti-inflammatory agents due to their ability to modulate key inflammatory pathways.[20][21][22][23]

Mechanisms of Anti-inflammatory Action

-

Inhibition of Pro-inflammatory Enzymes: Pyridine-based compounds can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.

-

Modulation of Cytokine Production: Pyridine derivatives can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by inhibiting signaling pathways like NF-κB.[24]

-

Nitric Oxide Synthase (NOS) Inhibition: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) contributes to inflammation. Some pyridine compounds have been shown to inhibit iNOS activity.[25]

Experimental Protocol: Nitric Oxide Assay using Griess Reagent

The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of NO.[2][11][12][15][26]

Materials:

-

96-well microtiter plates

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

Pyridine-based test compounds

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

Microplate reader

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the pyridine-based test compounds for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include an unstimulated control and a positive control (LPS alone).

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Sample Collection: Collect the cell culture supernatants.

-

Griess Reaction: Add 50 µL of supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Solution A and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Solution B and incubate for another 5-10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-only control.

Experimental Protocol: Cytokine Quantification by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of cytokines, such as TNF-α and IL-6, in biological samples.[24][27][28]

Materials:

-

96-well ELISA plates pre-coated with a capture antibody specific for the cytokine of interest

-

Cell culture supernatants from cells treated with pyridine compounds and stimulated with an inflammatory agent (e.g., LPS)

-

Recombinant cytokine standard

-

Biotinylated detection antibody

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

TMB (3,3',5,5'-tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 2 N H2SO4)

-

Wash buffer

-

Microplate reader

Step-by-Step Methodology:

-

Sample and Standard Preparation: Prepare serial dilutions of the recombinant cytokine standard to generate a standard curve.

-

Incubation with Samples and Standards: Add 100 µL of the cell culture supernatants and diluted standards to the appropriate wells of the pre-coated ELISA plate. Incubate for 2 hours at room temperature.

-

Washing: Wash the plate several times with wash buffer to remove unbound substances.

-

Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Enzyme Conjugate Incubation: Add 100 µL of the streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

-

Washing: Repeat the washing step.

-

Substrate Addition and Color Development: Add 100 µL of TMB substrate solution to each well and incubate until a color develops.

-

Stopping the Reaction: Add 100 µL of stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the concentration of the cytokine in the samples from the standard curve.

V. Clinical Landscape of Pyridine-Based Compounds

The therapeutic potential of pyridine derivatives is not merely a subject of preclinical research; numerous pyridine-containing drugs have successfully navigated the rigorous process of clinical development and are now integral components of modern medicine. Furthermore, a promising pipeline of pyridine-based compounds is currently under investigation in clinical trials for a variety of indications.

-

Approved Drugs: Notable examples of FDA-approved drugs that feature a pyridine core include:

-

Imatinib (Gleevec®): A tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers.[19]

-

Atazanavir (Reyataz®): A protease inhibitor used in the treatment of HIV infection.[19]

-

Sorafenib (Nexavar®): A multi-kinase inhibitor used for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[3]

-

Crizotinib (Xalkori®): An ALK and ROS1 inhibitor for the treatment of non-small cell lung cancer.[3]

-

-

In Clinical Trials: A number of pyridine-based compounds are currently in various phases of clinical trials, highlighting the ongoing innovation in this area. These include novel kinase inhibitors for oncology, as well as agents targeting inflammatory and infectious diseases.[8] For instance, pyrazolopyridine derivatives such as selpercatinib have received approval, while others like glumetinib and camonsertib are in late-stage clinical studies for cancer.[5][10]

Conclusion: The Future of Pyridine in Drug Discovery

The pyridine scaffold continues to be a remarkably fruitful starting point for the design and discovery of new therapeutic agents. Its chemical tractability and its ability to interact with a wide range of biological targets ensure its enduring relevance in medicinal chemistry. As our understanding of disease biology deepens, the rational design of novel pyridine-based compounds targeting specific pathways and molecular interactions will undoubtedly lead to the development of the next generation of innovative medicines. This guide has provided a comprehensive overview of the biological activities of pyridine derivatives, along with practical experimental protocols to facilitate further research. It is our hope that this resource will serve as a valuable tool for scientists dedicated to advancing the field of drug discovery.

References

-

Marinescu, M., & Popa, C. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5648. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

-

Broth Microdilution. (n.d.). MI - Microbiology. [Link]

-

Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]

-

Abdel-rahman, R. F., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances, 12(45), 29339-29355. [Link]

-

García-Vázquez, F. J., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(23), 8234. [Link]

-

Singh, P., & Kumar, A. (2022). Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. IRJET, 9(5), 245-250. [Link]

-

Kumar, A., et al. (2022). Design, synthesis and in vitro antimicrobial activity of fused pyridine-pyrimidine hybrids. Indian Journal of Chemistry, 61B(5), 576-585. [Link]

-

Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

-

Abd El-All, A. S., et al. (2022). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Al-Azhar Journal of Pharmaceutical Sciences, 65(1), 1-20. [Link]

-

El-Sayed, N. N. E., et al. (2021). IC 50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2. ResearchGate. [Link]

-

Bowdish Lab. (2011, April 7). CYTOKINE ELISA. [Link]

-

Kumar, S., & Singh, P. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Applied Pharmaceutical Science, 12(1), 001-014. [Link]

-

Akhtar, S., et al. (2025). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. International Journal on Science and Technology, 5(5). [Link]

-

Chiriță, C., et al. (2022). Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods. Molecules, 27(15), 4983. [Link]

-

Sahu, R., et al. (2021). Pyridine Moiety: Recent Advances in Cancer Treatment. Indian Journal of Pharmaceutical Sciences, 83(2), 162-185. [Link]

-

El-Sayed, N. N. E., et al. (2021). IC 50 Values Obtained for Prepared Derivatives against Different Tested Cell Lines. ResearchGate. [Link]

-

De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 15385-15406. [Link]

-

Gubin, Y., Timofeev, K., & Shalyto, A. (2012). An example image described using the DOT language. ResearchGate. [Link]

-

Ghasemi, F., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Mini-Reviews in Medicinal Chemistry, 21(15), 2059-2088. [Link]

-

Kumar, A., et al. (2021). Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. Journal of Biomolecular Structure and Dynamics, 39(17), 6549-6561. [Link]

-

National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. [Link]

-

De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 15385-15406. [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. [Link]

-

Minimum inhibitory concentration (MIC) of the pyridine derivatives in... (n.d.). ResearchGate. [Link]

-

The Antimicrobial Properties of PdII− and RuII−pyta Complexes. (2022). ChemMedChem, 17(11), e202200135. [Link]

-

Large-scale Biological Network Analysis and Visualization 1.0 documentation. (n.d.). Intro to DOT language. [Link]

-

Pyridine derivatives 46a–50 reported as anti-inflammatory agents. (n.d.). ResearchGate. [Link]

-

Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]

-

Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. danieleteti.it. [Link]

-

Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). ACS Omega, 5(40), 25881-25893. [Link]

-

BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Assay Kit. [Link]

-

Pyridine core containing drugs with their biological activities. (n.d.). ResearchGate. [Link]

-

MIT. (2006, January 26). Drawing graphs with dot. [Link]

-

The R Journal. (n.d.). Laying Out Pathways With Rgraphviz. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances, 11(12), 6543-6564. [Link]

-

DragonPy. (2022, April 7). Graphviz (create charts and diagrams with Python) [Video]. YouTube. [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. worthe-it.co.za [worthe-it.co.za]

- 4. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]

- 9. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. | Semantic Scholar [semanticscholar.org]

- 10. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. resources.rndsystems.com [resources.rndsystems.com]

- 12. sciencellonline.com [sciencellonline.com]

- 13. Graphviz [graphviz.org]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. spin.atomicobject.com [spin.atomicobject.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sarchemlabs.com [sarchemlabs.com]

- 21. researchgate.net [researchgate.net]

- 22. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

- 24. Protocol Griess Test [protocols.io]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analogs and Derivatives of N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Abstract

This technical guide provides a comprehensive overview of the synthesis, structural analogs, and potential derivatization of N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide, a substituted 2-aminopyridine derivative. While specific biological data for the title compound is not extensively documented in publicly available literature, this guide leverages established synthetic methodologies and structure-activity relationship (SAR) principles from related chemical series to offer valuable insights for researchers, medicinal chemists, and professionals in drug development. We will explore the strategic design of analogs, detailing synthetic protocols for the core scaffold and its modifications, and discuss the potential impact of these structural changes on biological activity. This document aims to serve as a foundational resource for the exploration of this chemical space for therapeutic applications.

Introduction to the N-Acyl-2-Aminopyridine Scaffold

The pyridine ring is a ubiquitous motif in medicinal chemistry, recognized for its presence in a multitude of FDA-approved drugs.[1] Its ability to participate in hydrogen bonding and other molecular interactions makes it a privileged scaffold in drug design.[1] The 2-aminopyridine substructure, in particular, serves as a versatile building block for the synthesis of a wide array of biologically active molecules, including those with anticancer, anti-inflammatory, antibacterial, and antimalarial properties.[2][3]

The title compound, this compound (a pivalamide derivative), combines several key structural features:

-

A 2-Aminopyridine Core: Provides a rigid scaffold and potential for hydrogen bonding interactions.

-

A Pivaloyl Group: The bulky tert-butyl group can influence solubility, metabolic stability, and binding orientation within a target protein.

-

A 3-Allyl Substituent: This group offers a site for further chemical modification and can impact the molecule's lipophilicity and conformational flexibility.

This guide will deconstruct the molecule to explore the synthesis and potential biological significance of its constituent parts and their analogs.

Synthesis of the Core Scaffold and its Precursors

The synthesis of this compound can be approached retrospectively, starting from the key intermediate, 3-allyl-2-aminopyridine.

Synthesis of 3-Allyl-2-aminopyridine

The introduction of an allyl group at the 3-position of the 2-aminopyridine ring is a critical step. While a direct synthesis for this specific intermediate is not readily found in the literature, analogous reactions suggest plausible routes. A common strategy involves the palladium-catalyzed cross-coupling of a halogenated 2-aminopyridine with an allylating agent.

Conceptual Synthetic Workflow:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

"N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide" potential biological targets

An In-Depth Technical Guide to Elucidating the Biological Targets of N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Authored by: A Senior Application Scientist

Preamble: Charting a Course for Target Discovery

The quest to identify the biological targets of novel small molecules is a cornerstone of modern drug discovery and chemical biology. It is a journey that transforms a compound of interest from a mere chemical entity into a tool for understanding and potentially modulating biological systems. This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of the biological targets of This compound . While specific biological activity for this particular molecule is not yet extensively documented in publicly available literature, its structural motifs—a substituted pyridine ring linked to a sterically hindered amide—are prevalent in a variety of biologically active compounds. This suggests a rich potential for interaction with a range of protein targets.